Divinylbenzene

Beschreibung

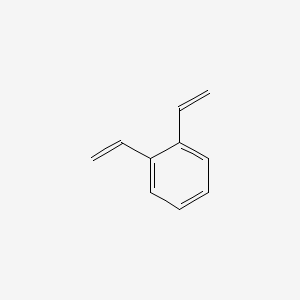

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-bis(ethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRTYDVEIRVNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10, Array | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30110005 | |

| Record name | 1,2-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid. | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Poly(divinylbenzene) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005% | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93 | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.48 | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale, straw-colored liquid. | |

CAS No. |

1321-74-0, 91-14-5, 9003-69-4 | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Divinylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, diethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DIVINYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4W41DJ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Senior Application Scientist's Field Guide to Divinylbenzene

An In-depth Technical Guide to the Isomers and Purity Analysis of Divinylbenzene

This compound (DVB) is a deceptively complex yet indispensable molecule in modern polymer science. To the uninitiated, it is a simple crosslinking agent. To the seasoned researcher, it is a mixture of isomers and related compounds whose precise composition dictates the final properties of everything from ion-exchange resins to chromatographic stationary phases.[1][2][3] Understanding its isomeric nature and the robust analytical techniques required to quantify its purity is not merely an academic exercise; it is fundamental to achieving reproducible, high-performance materials.

This guide provides a detailed exploration of this compound, moving from its fundamental chemistry to the practical, field-proven methodologies for its comprehensive analysis. We will dissect the causality behind analytical choices and present a self-validating protocol for its characterization, grounded in authoritative standards.

The Isomeric Landscape of this compound

This compound is an aromatic hydrocarbon characterized by a benzene ring substituted with two vinyl groups.[3][4] The positional arrangement of these vinyl groups gives rise to three structural isomers: ortho (1,2-), meta (1,3-), and para (1,4-).

-

ortho-Divinylbenzene (o-DVB): Substituted at the 1 and 2 positions. This isomer is thermally unstable and readily cyclizes to form naphthalene during its synthesis via the dehydrogenation of diethylbenzene.[4][5] Consequently, it is not a component of commercial DVB mixtures.

-

meta-Divinylbenzene (m-DVB): Substituted at the 1 and 3 positions. This is typically the most abundant isomer in commercial DVB grades.[5][6]

-

para-Divinylbenzene (p-DVB): Substituted at the 1 and 4 positions. The linear and rigid structure of the para isomer is highly effective at creating tightly crosslinked polymer networks.

The ratio of meta to para isomers significantly influences the polymerization kinetics and the resulting polymer's morphology and mechanical properties.[7][8]

Deconstructing "Purity": The Composition of Technical-Grade DVB

A critical point of understanding is that commercial "this compound" is not a pure substance but a technical-grade mixture. The manufacturing process, catalytic dehydrogenation of a mixture of diethylbenzene (DEB) isomers, yields not only DVB but also ethylvinylbenzene (EVB) as a major component, along with unreacted DEB and other minor impurities.[4][5][9]

Therefore, a "purity analysis" of DVB is, in fact, a comprehensive compositional analysis of this mixture. The primary components that must be separated and quantified are:

-

m-Divinylbenzene

-

p-Divinylbenzene

-

m-Ethylvinylbenzene

-

p-Ethylvinylbenzene

-

Unreacted Diethylbenzenes (DEB)

-

Polymerization inhibitor (e.g., 4-tert-butylcatechol, TBC)

The concentration of DVB isomers defines the grade of the product. For instance, "DVB 55%" contains approximately 55% this compound isomers, with the remainder being primarily ethylvinylbenzene isomers.[10]

Data Presentation: Typical Composition of Commercial DVB Grades

The following table summarizes the typical composition of two common technical grades of this compound.

| Component | DVB 55% Grade (Typical wt%) | DVB 80% Grade (Typical wt%) |

| m-Divinylbenzene & p-Divinylbenzene | ~55% | ~80% |

| m-Ethylvinylbenzene & p-Ethylvinylbenzene | ~42%[11] | ~19% |

| Other Aromatics (e.g., Styrene, DEB) | ~3% | ~1% |

| Inhibitor (p-tert-butylcatechol) | 1000-1200 ppm | 1000-1200 ppm |

The Analytical Cornerstone: Gas Chromatography (GC)

While other techniques like High-Performance Liquid Chromatography (HPLC) can be employed for isomer separation[12][13][14], Gas Chromatography remains the gold standard for routine quality control and purity analysis of DVB due to its high resolution, speed, and sensitivity to volatile aromatic compounds.

Causality of Method Selection:

-

Why GC? The components of technical DVB are volatile and thermally stable enough for GC analysis, which provides superior separation efficiency for these closely related isomers compared to other methods.

-

Why a Flame Ionization Detector (FID)? The FID is the detector of choice because it offers high sensitivity and a near-universal response to hydrocarbons.[15] Since all the major components of the DVB mixture are hydrocarbons, their response factors in the FID are very similar, allowing for accurate quantification via area percent without the need for individual calibration of every component, simplifying routine analysis. It is noted to be more sensitive than thermal conductivity detectors for this application.[7]

Visualization: DVB Purity Analysis Workflow

The following diagram illustrates the logical flow of a typical DVB sample analysis from receipt to final report.

Caption: Workflow for DVB purity analysis by GC-FID.

Experimental Protocol: GC-FID Analysis of Technical-Grade DVB

This protocol is a self-validating system, designed for robustness and reproducibility, drawing from established methodologies such as OSHA Method 89.[6][11][15]

Objective: To separate and quantify the isomeric components of technical-grade this compound.

1. Materials and Reagents:

-

This compound sample

-

Toluene, GC grade (for dilution)

-

Volumetric flasks and pipettes

-

GC vials with septa

2. Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Capillary GC Column: A polar stationary phase is crucial for resolving the isomers. A column such as a DB-WAX or a Stabilwax (polyethylene glycol type) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

3. Sample Preparation: I. Allow the DVB sample to reach room temperature. II. Prepare a 1% (v/v) solution of the DVB sample in toluene. For example, accurately pipette 100 µL of the DVB sample into a 10 mL volumetric flask and dilute to the mark with toluene. III. Mix thoroughly. IV. Transfer an aliquot to a 2 mL GC vial for analysis.

4. GC-FID Operating Conditions:

| Parameter | Recommended Setting | Rationale |

| Injector | ||

| Mode | Split (e.g., 40:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Temperature | 250 °C | Ensures rapid vaporization without thermal degradation. |

| Injection Volume | 1.0 µL | Standard volume for capillary GC. |

| Carrier Gas | ||

| Gas | Helium or Hydrogen | Inert carrier gases providing good efficiency. |

| Flow Rate | 1.2 mL/min (constant flow) | Optimal flow for column efficiency and separation.[16] |

| Oven Program | ||

| Initial Temperature | 50 °C, hold for 2 min | Allows for focusing of analytes at the column head. |

| Ramp Rate | 15 °C/min | Provides a balance between separation and analysis time.[16] |

| Final Temperature | 180 °C, hold for 2 min | Ensures all components of interest are eluted.[16] |

| Detector (FID) | ||

| Temperature | 300 °C | Prevents condensation of analytes in the detector.[16] |

| Hydrogen Flow | 30-40 mL/min | Fuel for the flame. |

| Air Flow | 300-400 mL/min | Oxidant for the flame. |

| Makeup Gas (N₂) | 25-30 mL/min | Ensures efficient transfer of column effluent to the flame. |

5. Data Analysis and Quantification: I. Peak Identification: Identify the eluted peaks based on their retention times relative to a known standard or from historical data. The typical elution order on a wax-type column is: Diethylbenzene isomers -> Ethylvinylbenzene isomers -> this compound isomers. II. Integration: Use the chromatography data system (CDS) software to integrate the area of each identified peak. III. Calculation: Calculate the relative percentage of each component using the area percent method.

This method is reliable under the assumption that all hydrocarbon components have a similar response factor in the FID.

Trustworthiness: Safety, Handling, and Storage

The high reactivity of this compound necessitates stringent handling and storage protocols to ensure safety and maintain product integrity.[17]

-

Polymerization Hazard: DVB can undergo spontaneous and exothermic polymerization, especially when exposed to heat, light, or contaminants.[18][19] This can lead to a rapid pressure buildup in sealed containers, creating an explosion hazard.[20][21]

-

Inhibitor System: Commercial DVB is stabilized with an inhibitor, typically 4-tert-butylcatechol (TBC), at a concentration of 1000-1200 ppm. TBC is an effective inhibitor only in the presence of dissolved oxygen.[17] Therefore, DVB should never be stored under an inert gas blanket (e.g., nitrogen).[17]

-

Storage Conditions: Store DVB in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[21] Recommended storage temperatures are typically below 26°C (80°F) to minimize inhibitor depletion and prevent polymerization.[17]

-

Personal Protective Equipment (PPE): Always handle DVB in a well-ventilated area, wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[22] DVB is a skin and respiratory irritant.[19]

References

- 1. nbinno.com [nbinno.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DIVINYL BENZENE | Occupational Safety and Health Administration [osha.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. osha.gov [osha.gov]

- 12. The high efficient separation of this compound and ethylvinylbenzene isomers using high performance liquid chromatography with Fe-based MILs packed columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 500 - 系统内部错误 - 北京工业大学机构库 [ir.bjut.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Method [keikaventures.com]

- 16. aaqr.org [aaqr.org]

- 17. scribd.com [scribd.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. scribd.com [scribd.com]

- 21. nj.gov [nj.gov]

- 22. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to the Solubility of Divinylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Divinylbenzene

This compound (DVB) is an aromatic organic compound that plays a critical role as a crosslinking agent in the synthesis of polymers.[1] Commercially, DVB is typically supplied as a mixture of its meta- (m-) and para- (p-) isomers, along with ethylvinylbenzene as an impurity.[1][2] The unique structure of DVB, featuring two vinyl groups, allows for the formation of a three-dimensional polymer network, imparting thermal and mechanical stability to the final material. This property is extensively utilized in the production of ion-exchange resins, chromatography stationary phases, and synthetic rubber.[1][3]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in these applications. The choice of solvent not only dictates the homogeneity of the polymerization mixture but also significantly influences the morphology and properties of the resulting polymer. This guide provides an in-depth exploration of the solubility of DVB, grounded in theoretical principles and practical considerations, to empower researchers in optimizing their experimental designs.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which can be quantified using the concept of solubility parameters. The two most common approaches are the Hildebrand and Hansen solubility parameters.

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is a single value that represents the cohesive energy density of a substance.[4] It provides a good estimation of solubility for nonpolar and slightly polar systems.[4] Materials with similar Hildebrand solubility parameters are likely to be miscible.[4]

Hansen Solubility Parameters (HSP)

The Hansen solubility parameter approach offers a more nuanced understanding by dividing the total Hildebrand parameter into three components:

-

δD (Dispersion): Arising from atomic forces.

-

δP (Polar): Arising from molecular dipole moments.

-

δH (Hydrogen Bonding): Arising from hydrogen bonding capabilities.

For two substances to be miscible, their Hansen solubility parameters should be similar. The "distance" (Ra) between the HSP of two substances can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of miscibility.

The following diagram illustrates the conceptual relationship between the solubility parameters of a solute (DVB) and various solvents.

Caption: Conceptual representation of DVB solubility based on Hansen Solubility Parameter distance (Ra).

Solubility of this compound in Common Organic Solvents

Based on available data and theoretical principles, the solubility of this compound in a range of common organic solvents is summarized below. It is important to note that commercial DVB contains isomers and ethylvinylbenzene, which can influence its solubility characteristics.[1][2]

| Solvent Category | Solvent | Solubility | Reference(s) |

| Nonpolar Aromatic | Toluene | Soluble | [5] |

| Xylene | Miscible | [6] | |

| Benzene | Infinitely Soluble | [2] | |

| Nonpolar Aliphatic | Hexane | Soluble | [5] |

| n-Heptane | Soluble | ||

| Halogenated | Chloroform | Soluble | [5] |

| Dichloromethane | Likely Soluble | ||

| Carbon Tetrachloride | Infinitely Soluble | [2] | |

| Ethers | Diethyl Ether | Soluble | [1] |

| Tetrahydrofuran (THF) | Likely Soluble | ||

| Ketones | Acetone | Infinitely Soluble | [2] |

| Alcohols | Ethanol | Soluble | [1] |

| Methanol | Soluble | ||

| Isopropanol | Likely Soluble | ||

| Polar Aprotic | Dimethylformamide (DMF) | Miscible | [7] |

| Dimethyl Sulfoxide (DMSO) | Miscible | [6][7] | |

| Esters | Ethyl Acetate | Likely Soluble | |

| Aqueous | Water | Insoluble (<1 mg/mL) | [8][9] |

Note: "Likely Soluble" is inferred based on the principle of "like dissolves like" and the known solubility in similar solvents. For critical applications, experimental verification is strongly recommended.

Experimental Protocol for Determining this compound Solubility

While a specific, active ASTM or ISO standard for the solubility of this compound monomer was not identified, a reliable experimental protocol can be adapted from general methods for determining the solubility of chemicals. The following procedure is based on the principles outlined in withdrawn standard ASTM D3132 and current standard ASTM D1766 for rubber chemicals.[10]

Objective:

To determine the qualitative (soluble/insoluble) and, if desired, quantitative solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (specify grade and purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or test tubes with secure caps

-

Calibrated pipettes and/or syringes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Light source for visual inspection (Tyndall effect)

Experimental Workflow:

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh a known amount of this compound into a glass vial.

-

Add a measured volume of the selected solvent to the vial.

-

Securely cap the vial and vigorously mix using a vortex mixer or magnetic stirrer.

-

Place the vial in a temperature-controlled environment (e.g., a 25°C water bath) and allow it to equilibrate for at least 24 hours with intermittent agitation. This ensures that the solution reaches saturation.

-

-

Qualitative Assessment (Visual Inspection):

-

After equilibration, visually inspect the solution against a dark background with a focused light source.

-

Soluble: The solution appears clear and free of any visible particles or turbidity.

-

Insoluble/Partially Soluble: The presence of undissolved droplets, solid precipitate, or a cloudy appearance (Tyndall effect) indicates insolubility or partial solubility.

-

-

Quantitative Determination (Optional):

-

If the DVB is soluble, a quantitative measurement can be pursued.

-

Carefully transfer a known volume of the clear supernatant from the saturated solution into a pre-weighed vial, ensuring no undissolved material is transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of DVB and well below any temperature that might induce polymerization.

-

Once the solvent is completely removed, weigh the vial containing the DVB residue.

-

Calculate the solubility in g/100 mL or other desired units.

-

Self-Validating System and Trustworthiness:

-

Equilibrium Confirmation: To ensure that true equilibrium has been reached, samples should be analyzed at different time points (e.g., 24 and 48 hours). Consistent results will validate that the system has reached equilibrium.

-

Temperature Control: Precise temperature control is crucial as solubility is temperature-dependent. The temperature of the system should be monitored and recorded throughout the experiment.

-

Purity of Materials: The purity of both the this compound and the solvents should be known and reported, as impurities can significantly affect solubility.

Practical Implications in Polymer Synthesis

The solubility of this compound is a critical parameter in various polymerization techniques, directly impacting the final polymer's properties.

Suspension Polymerization:

In suspension polymerization, this compound, along with other monomers and an initiator, is dispersed as droplets in a continuous aqueous phase. The organic monomers must be soluble in each other to form a homogeneous droplet phase. The choice of a "porogen," an inert solvent that is soluble in the monomer phase but a poor solvent for the resulting polymer, is crucial for creating porous polymer beads. The solubility of DVB in the chosen porogen will influence the phase separation process and, consequently, the pore structure of the final product.[11]

Precipitation Polymerization:

Precipitation polymerization begins with a homogeneous solution of monomer, initiator, and solvent. As the polymerization proceeds, the growing polymer chains become insoluble in the solvent and precipitate out, forming polymer particles. The solubility of this compound and the growing polymer chains in the solvent system is a key factor that determines the particle size, morphology, and degree of crosslinking.[12] For instance, in the synthesis of poly(this compound) microspheres, the choice of solvent can be tuned to control the particle morphology from spherical to pumpkin-like structures.[13]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents, integrating theoretical principles with practical considerations. While quantitative solubility data for DVB remains sparse in the public domain, a strong predictive understanding can be achieved through the application of solubility parameters. The provided experimental protocol offers a reliable method for determining solubility in-house, ensuring that researchers can make informed decisions in their experimental designs. A thorough grasp of DVB's solubility is not merely an academic exercise but a fundamental prerequisite for the successful synthesis of high-performance crosslinked polymers for a multitude of advanced applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. future4200.com [future4200.com]

- 4. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. DIVINYL BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. store.astm.org [store.astm.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Interpreting NMR and FTIR Spectra of Divinylbenzene

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Molecular Signature of a Key Cross-Linker

Divinylbenzene (DVB) is a cornerstone of polymer chemistry, prized for its role as a highly effective cross-linking agent in the production of materials like ion-exchange resins and chromatography stationary phases.[1] It consists of a benzene ring substituted with two vinyl groups. DVB exists as three positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). Commercially, DVB is typically supplied as a mixture of m- and p-isomers, often containing ethylvinylbenzene as well.[1] The ortho isomer is generally not present in these mixtures as it tends to cyclize to form naphthalene during its synthesis.[1]

The precise isomeric composition is critical as it dictates the final polymer's structural and mechanical properties. Therefore, robust analytical techniques are required for quality control and structural verification. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecular structure. This guide provides an in-depth analysis of the NMR and FTIR spectra of DVB isomers, grounded in the principles of structural spectroscopy and field-proven experience.

Part 1: Decoding the ¹H NMR Spectrum

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is logically divided into two key regions: the downfield aromatic region (typically 6.5-8.0 ppm) and the vinyl region (typically 5.0-7.0 ppm). The substitution pattern on the benzene ring profoundly influences the signals in the aromatic region, making ¹H NMR a powerful tool for isomer identification.

The Vinyl Group Signature: A Complex System

Each vinyl group (-CH=CH₂) contains three chemically distinct protons. Let's label them as Hₐ (the proton on the carbon attached to the ring), and Hₑ and Hₓ (the terminal =CH₂ protons).

-

Hₐ: This proton is coupled to both Hₑ and Hₓ. The coupling constant for trans protons (J_trans) is typically larger (16-18 Hz) than for cis protons (J_cis, 10-12 Hz). This results in a characteristic doublet of doublets (dd) signal.

-

Hₑ and Hₓ: These two protons are geminally coupled to each other (J_gem, typically 0-3 Hz) and are also coupled to Hₐ. This also leads to doublet of doublets signals for each.

The result is a complex but highly informative set of three signals for each vinyl group.

The Aromatic Region: The Key to Isomer Differentiation

The true diagnostic power of ¹H NMR for DVB lies in the aromatic region, where molecular symmetry dictates the number and splitting patterns of the signals.

-

p-Divinylbenzene (1,4-DVB): This highly symmetrical molecule has a plane of symmetry through the center of the ring. Consequently, all four aromatic protons are chemically and magnetically equivalent. This results in a single, sharp peak (a singlet) in the aromatic region, providing an unambiguous identification.

-

m-Divinylbenzene (1,3-DVB): This isomer has lower symmetry. It possesses four chemically distinct aromatic protons, leading to four separate signals. The splitting patterns are complex due to ortho, meta, and para couplings between the protons.

-

o-Divinylbenzene (1,2-DVB): Similar to the meta isomer, ortho-DVB lacks the high symmetry of the para form. Its four aromatic protons are all chemically distinct, resulting in a complex multiplet pattern.

The clear distinction between the single aromatic peak for p-DVB and the complex multiplets for m- and o-DVB is a primary analytical differentiator.

Summary of ¹H NMR Data for this compound Isomers

| Isomer | Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| p-DVB | Aromatic | ~7.41 | s (singlet) | - |

| Vinyl (-CH=) | ~6.71 | dd | J_trans ≈ 17.6, J_cis ≈ 10.9 | |

| Vinyl (=CH₂, trans) | ~5.76 | d | J_trans ≈ 17.6 | |

| Vinyl (=CH₂, cis) | ~5.26 | d | J_cis ≈ 10.9 | |

| m-DVB | Aromatic | ~7.3-7.6 | m (multiplet) | - |

| Vinyl (-CH=) | ~6.72 | dd | J_trans ≈ 17.6, J_cis ≈ 10.9 | |

| Vinyl (=CH₂, trans) | ~5.78 | d | J_trans ≈ 17.6 | |

| Vinyl (=CH₂, cis) | ~5.28 | d | J_cis ≈ 10.9 | |

| o-DVB | Aromatic | ~7.2-7.6 | m (multiplet) | - |

| Vinyl (-CH=) | ~7.05 | dd | J_trans ≈ 17.5, J_cis ≈ 11.1 | |

| Vinyl (=CH₂, trans) | ~5.69 | d | J_trans ≈ 17.5 | |

| Vinyl (=CH₂, cis) | ~5.30 | d | J_cis ≈ 11.1 |

Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that exact chemical shifts can vary slightly depending on the solvent and concentration.

Part 2: Unveiling Structure with ¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information, focusing on the carbon skeleton of the molecule. The key principle for isomer identification in ¹³C NMR is again symmetry: the number of unique signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms.

-

p-Divinylbenzene (1,4-DVB): Due to its high symmetry, this isomer will show only three signals in the aromatic region (one for the two carbons attached to the vinyl groups and one for the four other aromatic carbons) and two signals for the vinyl carbons. This results in a very simple spectrum with a total of 5 signals.

-

m-Divinylbenzene (1,3-DVB): With its lower symmetry, all six aromatic carbons are chemically distinct, leading to six signals in the aromatic region. Combined with the two vinyl carbon signals, the spectrum will show a total of 8 signals.

-

o-Divinylbenzene (1,2-DVB): This isomer has a plane of symmetry that makes pairs of aromatic carbons equivalent. This results in three signals for the aromatic carbons and two for the vinyl carbons, for a total of 5 signals. While it has the same number of signals as p-DVB, the chemical shifts are distinct.

Summary of ¹³C NMR Data for this compound Isomers

| Isomer | Carbon Type | Typical Chemical Shift (δ, ppm) |

| p-DVB | Aromatic (C-vinyl) | ~137.1 |

| Aromatic (C-H) | ~126.5 | |

| Vinyl (-CH=) | ~136.5 | |

| Vinyl (=CH₂) | ~114.1 | |

| m-DVB | Aromatic (C-vinyl) | ~137.6 |

| Aromatic (C-H) | ~124.6, 126.0, 128.9 | |

| Vinyl (-CH=) | ~136.9 | |

| Vinyl (=CH₂) | ~114.2 | |

| o-DVB | Aromatic (C-vinyl) | ~136.4 |

| Aromatic (C-H) | ~126.2, 128.1 | |

| Vinyl (-CH=) | ~134.4 | |

| Vinyl (=CH₂) | ~116.5 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Part 3: Probing Vibrational Modes with FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is particularly useful for identifying functional groups.

Key Vibrational Signatures of this compound

-

Vinyl Group Vibrations: These are highly characteristic.

-

=C-H Stretch: A sharp band typically appears just above 3000 cm⁻¹ (e.g., ~3090 cm⁻¹).

-

C=C Stretch: A band around 1630 cm⁻¹ indicates the carbon-carbon double bond of the vinyl group.

-

Out-of-Plane C-H Bending (Wagging): Two strong and distinct bands around 990 cm⁻¹ and 905 cm⁻¹ are hallmarks of a vinyl group.[2]

-

-

Aromatic Ring Vibrations:

-

Ar-C-H Stretch: These also appear above 3000 cm⁻¹.

-

C=C Ring Stretch: A series of bands, often sharp, appear in the 1600-1450 cm⁻¹ region.

-

The Fingerprint Region: Differentiating Isomers

The most diagnostic region in the FTIR spectrum for determining the benzene substitution pattern is the "fingerprint region," specifically the C-H out-of-plane (OOP) bending region from ~900 to 675 cm⁻¹. The positions of these strong absorptions are highly dependent on the positions of the substituents.

-

p-Disubstitution (1,4): A strong, characteristic band appears between 860-790 cm⁻¹.

-

m-Disubstitution (1,3): Typically shows two distinct bands, one between 810-750 cm⁻¹ and another strong band near 690 cm⁻¹.

-

o-Disubstitution (1,2): A single strong band is expected in the range of 770-735 cm⁻¹.

Summary of Key FTIR Absorptions for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Isomer-Specific Notes |

| Vinyl =C-H Stretch | ~3090 | Present in all isomers |

| Aromatic C-H Stretch | ~3010-3060 | Present in all isomers |

| Vinyl C=C Stretch | ~1630 | Present in all isomers |

| Aromatic C=C Stretch | ~1600, 1580, 1500, 1450 | Pattern can vary slightly with isomer |

| Vinyl C-H OOP Bend | ~990 and ~905 | Strong, characteristic bands for all isomers |

| Aromatic C-H OOP Bend | (See Notes) | Highly Diagnostic for Isomer Identification |

| p-DVB: ~830 | Strong band characteristic of 1,4-disubstitution | |

| m-DVB: ~785 and ~695 | Two bands characteristic of 1,3-disubstitution | |

| o-DVB: ~750 | Strong band characteristic of 1,2-disubstitution |

Data sourced from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).[3]

Part 4: Visualizing Structures and Workflow

Molecular Structures of this compound Isomers

Caption: Chemical structures of the three positional isomers of this compound.

Analytical Workflow for DVB Isomer Identification

Caption: Workflow for spectroscopic identification of this compound isomers.

Part 5: Experimental Protocols

Trustworthy data begins with meticulous experimental practice. The following protocols outline the standard procedures for acquiring high-quality NMR and FTIR spectra of liquid DVB samples.

Protocol 1: High-Resolution NMR Spectroscopy

-

Sample Preparation (Causality): The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for DVB and its residual proton signal (at 7.26 ppm) does not typically interfere with the DVB signals.

-

Step 1.1: In a clean, dry NMR tube, add approximately 0.5 mL of CDCl₃.

-

Step 1.2: Add 1-2 drops (approx. 5-10 mg) of the liquid DVB sample to the NMR tube.

-

Step 1.3: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference), unless the solvent already contains it.

-

Step 1.4: Cap the tube and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup & Acquisition:

-

Step 2.1: Insert the sample into the NMR spectrometer.

-

Step 2.2: Perform standard instrument tuning, locking (on the deuterium signal of CDCl₃), and shimming procedures to ensure a homogeneous magnetic field. This is paramount for achieving high resolution.

-

Step 2.3 (¹H NMR): Acquire the spectrum using a standard single-pulse experiment. A 30- or 45-degree pulse angle with a relaxation delay of 1-2 seconds and 8-16 scans is typically sufficient for a high signal-to-noise ratio.

-

Step 2.4 (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation & Background (Causality): ATR is a rapid and convenient technique for liquid samples, requiring minimal preparation. A clean crystal surface and a proper background scan are essential for accurate data.

-

Step 1.1: Ensure the ATR crystal (e.g., diamond or zinc selenide) is perfectly clean. Clean with a suitable solvent like isopropanol and wipe dry with a soft, lint-free tissue.

-

Step 1.2: Record a background spectrum of the empty, clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Step 2.1: Place a single drop of the liquid DVB sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Step 2.2: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Step 2.3: Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to produce a high-quality spectrum.

-

Step 2.4: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

-

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound isomers is a clear-cut process when NMR and FTIR spectroscopy are used in concert. Each technique provides a unique and confirmatory piece of the puzzle.

-